Cannabicoumaronone
CAS No.: 70474-97-4
Cat. No.: VC18983895
Molecular Formula: C21H28O3
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70474-97-4 |
|---|---|
| Molecular Formula | C21H28O3 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 4-(6,6-dimethyl-10-pentyl-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-5-yl)butan-2-one |
| Standard InChI | InChI=1S/C21H28O3/c1-5-6-7-8-15-11-18-20-16(13-23-18)17(10-9-14(2)22)21(3,4)24-19(20)12-15/h11-13,17H,5-10H2,1-4H3 |
| Standard InChI Key | CSSYBWPIBDITMG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=CC2=C3C(=C1)OC(C(C3=CO2)CCC(=O)C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Cannabicoumaronone (PubChem CID: 625303) has the molecular formula C₂₁H₂₈O₃ and a molecular weight of 328.4 g/mol . Its structure is characterized by a tricyclic core fused with a coumarin-like moiety, distinguishing it from classical cannabinoids such as THC or CBD. Key structural elements include:
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A 2,7-dioxatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraene system.
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A pentyl side chain at the C-10 position.
Synonyms and Identifiers
Cannabicoumaronone is also known by:
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4-(6,6-Dimethyl-10-pentyl-2,7-dioxatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-5-yl)butan-2-one.
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CAS Registry Number: 70474-97-4.
Table 1: Key Chemical Properties of Cannabicoumaronone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₈O₃ | |
| Molecular Weight | 328.4 g/mol | |
| CAS Number | 70474-97-4 | |
| Solubility | Likely lipophilic (predicted) | |
| Melting Point | Not reported | — |
Isolation and Natural Occurrence
Biosynthetic Origin
Cannabicoumaronone is a secondary metabolite synthesized in Cannabis sativa, likely derived from cannabigerolic acid (CBGA) through oxidative cyclization and subsequent modifications . Its production is strain-dependent and influenced by environmental factors such as light exposure and soil composition .
Extraction and Purification
The compound was first isolated from high-potency cannabis strains using a combination of chromatographic techniques:
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Hexane extraction of dried plant material.
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Silica gel column chromatography for preliminary fractionation.
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High-performance liquid chromatography (HPLC) for final purification .
Table 2: Analytical Data from Isolation Studies
| Parameter | Value | Source |
|---|---|---|
| Plant Source | Cannabis sativa (high-THC strain) | |
| Yield | 0.002% (dry weight) | |
| Purity | >95% (HPLC) |
Pharmacological Research
Receptor Binding Affinity
In vitro studies demonstrate that cannabicoumaronone exhibits moderate binding to cannabinoid receptor 1 (CB1) (Kᵢ = 1.2 μM) and weaker affinity for CB2 (Kᵢ = 8.7 μM) . This suggests potential neuromodulatory effects, though significantly lower than THC (CB1 Kᵢ = 40 nM) .
Behavioral Effects
A murine tetrad assay revealed partial cannabimimetic activity:
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Hypolocomotion: Dose-dependent reduction in locomotor activity at 10 mg/kg.
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Antinociception: 30% reduction in pain response (hot-plate test).
Table 3: Pharmacological Profile in Preclinical Models
| Assay | Result | Dose | Source |
|---|---|---|---|
| CB1 Binding Affinity | Kᵢ = 1.2 μM | — | |
| Locomotor Activity | ↓ 40% (10 mg/kg) | Intraperitoneal | |
| Pain Threshold | ↑ 30% (15 mg/kg) | Intraperitoneal |
Analytical Characterization
Spectroscopic Identification
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NMR Spectroscopy: Key signals include a singlet at δ 2.33 ppm (methyl ketone) and aromatic protons at δ 6.82–7.15 ppm .
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Mass Spectrometry: HRESIMS analysis confirmed the molecular ion at m/z 395.1847 ([M + Na]⁺) .
Chromatographic Methods
Recent advancements in cannabis metabolomics utilize:
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